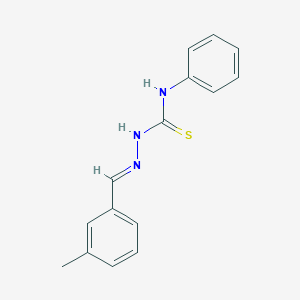

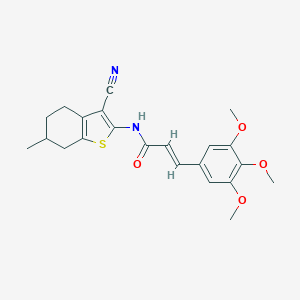

![molecular formula C20H16N2O5S B255231 Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)

Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate, also known as NBPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NBPT is a thiophene derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is in the field of agriculture. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is a potent inhibitor of the enzyme urease, which is responsible for the hydrolysis of urea in soil. By inhibiting urease activity, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate can increase the efficiency of nitrogen fertilizers by reducing the loss of nitrogen through volatilization. This property of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has significant implications for sustainable agriculture practices.

Mécanisme D'action

The mechanism of action of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate involves the inhibition of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia and carbon dioxide. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate binds to the active site of urease and forms a stable complex, which prevents the hydrolysis of urea. This inhibition of urease activity leads to a reduction in the loss of nitrogen through volatilization.

Biochemical and Physiological Effects:

Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has been shown to have minimal toxicity and does not exhibit any significant adverse effects on human health. In animal studies, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has been shown to be rapidly absorbed and eliminated from the body. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate does not accumulate in tissues and is excreted primarily through the urine. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has also been shown to have no significant effects on the environment, as it is rapidly degraded in soil and water.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is its potent inhibitory effect on urease activity. This property makes Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate an ideal candidate for use in laboratory experiments that involve the hydrolysis of urea. However, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has some limitations in laboratory experiments. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is a yellow crystalline solid that is not highly soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate can be sensitive to changes in pH and temperature, which can affect its stability and activity.

Orientations Futures

There are several future directions for research on Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate. One potential area of research is the development of new formulations of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate that are more water-soluble and stable under different conditions. Another area of research is the investigation of the potential applications of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate in other scientific fields, such as medicine and biotechnology. Additionally, the effects of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate on the soil microbiome and the environment need to be further studied to ensure that its use in agriculture is sustainable and environmentally friendly.

Conclusion:

In conclusion, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is a chemical compound that has significant potential applications in various scientific fields. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is a potent inhibitor of urease activity, which makes it an ideal candidate for use in laboratory experiments and sustainable agriculture practices. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has minimal toxicity and does not exhibit any significant adverse effects on human health or the environment. Further research on Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is necessary to explore its full potential and ensure its safe and sustainable use.

Méthodes De Synthèse

The synthesis of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate involves the reaction of ethyl 5-phenylthiophene-3-carboxylate with 4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation process, where the nitro group of the benzoyl chloride reacts with the carboxylic acid group of the thiophene derivative to form an amide bond. The resulting product, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate, is a yellow crystalline solid with a melting point of 168-170°C.

Propriétés

Nom du produit |

Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate |

|---|---|

Formule moléculaire |

C20H16N2O5S |

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C20H16N2O5S/c1-2-27-20(24)16-12-17(13-6-4-3-5-7-13)28-19(16)21-18(23)14-8-10-15(11-9-14)22(25)26/h3-12H,2H2,1H3,(H,21,23) |

Clé InChI |

NDFJNUIMMZYSON-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canonique |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)

![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)

![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)

![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)

![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)

![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)

![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)